
GSK-2881078
Overview
Description
GSK-2881078 is a nonsteroidal selective androgen receptor modulator developed by GlaxoSmithKline. It is primarily investigated for its potential to prevent muscle wasting and sarcopenia in elderly individuals. The compound has shown promise in increasing muscle strength and lean mass in clinical trials, particularly in men with chronic obstructive pulmonary disease .
Preparation Methods
The synthesis of GSK-2881078 involves several key steps. The starting material is typically a substituted indole, which undergoes a series of reactions including sulfonylation, nitrile formation, and trifluoromethylation. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the transformations. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
GSK-2881078 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Phase 2A Study in COPD Patients
A significant study evaluated the effects of GSK-2881078 in postmenopausal women and men with COPD. This randomized, double-blind, placebo-controlled trial involved 97 participants who received either this compound or a placebo alongside a structured exercise program for 13 weeks. Key findings included:
- Increased Leg Strength :
- Lean Body Mass :
- Safety Profile :
Phase 1b Study on Pharmacokinetics
Another critical study focused on the pharmacokinetics and pharmacodynamics of this compound across various doses in healthy older males and postmenopausal females. This study revealed:
- Dose-Dependent Increases :
- Tolerability :
Comparative Data Tables
Study | Population | Treatment Duration | Key Findings | Safety Observations |
---|---|---|---|---|
Phase 2A Trial | COPD Patients (n=97) | 13 weeks | Increased leg strength (Men: +11.8 kg; Women: +8.0 kg); Increased LBM (+2.1 kg) | Reversible HDL reduction; transient ALT elevation |
Phase 1b Study | Healthy Older Adults | Up to 53 days | Dose-dependent lean mass increase; Greater response in women | Generally well tolerated; no serious adverse events |
Case Studies and Efficacy Insights
Several case studies have documented the efficacy of this compound in improving muscle function among patients with muscle weakness due to chronic illnesses:
- Case Study Example : A postmenopausal woman with COPD participated in the phase 2A trial and demonstrated significant improvements in leg strength and overall physical function after treatment with this compound combined with exercise therapy.
Mechanism of Action
GSK-2881078 exerts its effects by selectively binding to androgen receptors. This binding induces a unique receptor conformation that allows specific coactivator and corepressor proteins to interact. The differential activity enables the compound to function as a potent androgenic agonist in target tissues like muscle and bone, while acting as an antagonist or partial agonist in other tissues such as the prostate or skin .
Comparison with Similar Compounds
GSK-2881078 is compared with other selective androgen receptor modulators such as Enobosarm, JNJ-28330835, and Ligandrol. While all these compounds target androgen receptors, this compound is unique in its specific binding affinity and the resulting pharmacological effects. It has shown a favorable safety profile and significant efficacy in increasing lean mass and muscle strength in clinical trials .
Similar compounds include:
Enobosarm: Another selective androgen receptor modulator investigated for muscle wasting.
JNJ-28330835: A compound with similar applications in muscle physiology research.
Ligandrol: Known for its potential in enhancing muscle mass and strength
Biological Activity
GSK-2881078 is a nonsteroidal selective androgen receptor modulator (SARM) developed by GlaxoSmithKline (GSK) aimed at treating muscle weakness associated with chronic and acute illnesses. This article examines the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and relevant case studies.
Overview of this compound
This compound is designed to selectively target androgen receptors, promoting anabolic effects such as increased lean body mass (LBM) without the typical side effects associated with anabolic steroids. It has been evaluated in various clinical trials, particularly for its potential benefits in populations with reduced mobility and muscle weakness.
Study Design
A phase 1b study was conducted to explore the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. The study involved healthy older males and postmenopausal females, with participants receiving doses twice daily for the first three days, followed by once daily for up to 53 days. The study assessed changes in body composition using dual-energy X-ray absorptiometry (DXA) and MRI scans.
Key Findings
- Dose-Dependent Increases in Lean Mass : this compound resulted in significant increases in LBM across all dose levels compared to placebo. Women exhibited a greater sensitivity to the compound, achieving more substantial gains at lower doses than men .
- Safety Profile : The compound was well tolerated, with no serious adverse events reported. Transient elevations in alanine aminotransferase were noted but were not clinically significant .
Phase 2A Trial
A subsequent phase 2A trial examined the effects of this compound combined with exercise on leg strength in patients with chronic obstructive pulmonary disease (COPD). The results indicated:
- Increased Leg Strength : Men showed an increase in leg strength by an adjusted mean of 11.8 kg (90% CI −0.5 to 24.0), while women showed a lesser increase of 8.0 kg (90% CI −2.5 to 18.4) .
- Lean Body Mass Gains : Both genders experienced increases in total and appendicular LBM, with mean changes from baseline being approximately 2.1 kg for both males and females .
Case Study Highlights
- Healthy Older Adults : In a cohort of healthy older adults, this compound demonstrated significant increases in LBM over eight weeks of treatment, with a long half-life of around seven days .
- COPD Patients : In COPD patients undergoing a standardized exercise program, this compound led to meaningful improvements in both muscle mass and strength, suggesting it may counteract anabolic resistance often seen in this population .
Safety and Tolerability
The safety profile of this compound has been generally favorable:
- Adverse Events : Most adverse events were similar across treatment and placebo groups, with few discontinuations due to treatment-related side effects. Notable adverse events included mild cases of acne and benign prostatic hypertrophy that were not deemed treatment-related .
- Metabolic Effects : Participants exhibited reversible reductions in fasting glucose and high-density lipoprotein cholesterol (HDL-C), primarily among females .
Summary of Biological Activity
Parameter | Findings |
---|---|
Lean Mass Increase | Dose-dependent; greater sensitivity in females |
Leg Strength Improvement | Men: +11.8 kg; Women: +8.0 kg |
Safety Profile | Well tolerated; transient liver enzyme elevations |
Adverse Events | Mild acne, benign prostatic hypertrophy |
Metabolic Changes | Reversible reductions in glucose and HDL-C |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of GSK-2881078, and how is its androgen receptor (AR) modulation assessed in preclinical models?
this compound functions as a selective androgen receptor modulator (SARM), binding to AR to induce tissue-specific anabolic effects. Preclinical assessment involves:
- In vitro binding assays : Competitive radioligand displacement studies using AR-positive cell lines to quantify binding affinity (e.g., IC₅₀ values) .
- In vivo models : Rodent cachexia or muscle atrophy models (e.g., glucocorticoid-induced muscle wasting) to measure changes in lean body mass, grip strength, and AR-dependent gene expression (e.g., IGF-1, Myostatin) .
- Transcriptomic profiling : RNA sequencing of skeletal muscle or liver tissue to identify AR pathway activation signatures .
Q. What clinical trial designs have been employed to evaluate this compound in cachexia and chronic obstructive pulmonary disease (COPD)?
Phase 2 trials (NCT trials cited in ) utilized:
- Randomized, double-blind, placebo-controlled designs with stratification by baseline biomarkers (e.g., serum testosterone).
- Primary endpoints : Lean body mass (DXA scan) and functional outcomes (e.g., 6-minute walk test).
- Secondary endpoints : Safety profiles (e.g., hepatotoxicity) and quality-of-life metrics (e.g., SGRQ for COPD).
- Statistical power analysis : Sample sizes (e.g., n=97 in Phase 2) calculated to detect ≥5% improvement in lean mass with 80% power .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical data, such as positive lean mass outcomes versus non-significant functional improvements?
Methodological approaches include:
- Post hoc subgroup analysis : Stratifying patients by baseline muscle mass, disease severity, or androgen levels to identify responsive cohorts .
- Longitudinal biomarker correlation : Pairing lean mass changes with functional assays (e.g., dynamometry) or inflammatory markers (e.g., IL-6, TNF-α) to uncover mechanistic links .
- Dose optimization studies : Testing higher doses (e.g., 1.0 mg vs. 0.5 mg) while monitoring adverse events (e.g., prostate-specific antigen elevation) .
Q. What computational strategies predict this compound’s off-target effects and repurposing potential?
- Transcriptomic signature matching : Using the NIH LINCS CMap dataset to compare this compound-induced gene expression profiles with disease reversal signatures (e.g., muscle wasting reversal) .
- Molecular docking simulations : Modeling AR ligand-binding domain interactions to assess selectivity over glucocorticoid or progesterone receptors .
- Adverse event mining : Leveraging FAERS or WHO VigiBase to identify rare side effects (e.g., hepatotoxicity signals) missed in trials .
Q. How do structural modifications of this compound influence its pharmacokinetic and pharmacodynamic properties compared to other SARMs?
- Comparative molecular analysis : Density functional theory (DFT) calculations to evaluate dipole moments, logP, and hydrogen-bonding patterns relative to RAD-140 or GLPG-0492 .
- Metabolic stability assays : Microsomal incubation (human/rodent liver) to quantify CYP450-mediated hydroxylation rates and half-life extension strategies .
- Tissue distribution studies : Radiolabeled tracer experiments in rodents to assess preferential skeletal muscle vs. prostate uptake .
Q. Data Contradiction Analysis
Q. How can conflicting results between Phase 1 (positive outcomes) and Phase 2 (mixed efficacy) trials be addressed?
- Meta-analysis of trial data : Pooling results across phases to identify dose-response trends or confounding variables (e.g., patient demographics) .
- Mechanistic deconvolution : Using proteomics to verify AR activation in non-responders or explore compensatory pathways (e.g., mTOR inhibition) .
- Preclinical reconfirmation : Repeating key assays in human-derived myotubes or organoids to validate translational relevance .
Q. Methodological Resources
- Experimental protocols : Refer to for guidelines on reproducible AR modulation assays and clinical data reporting.
- Data repositories : NIH LINCS CMap (https://clue.io ) for transcriptomic signatures ; ClinicalTrials.gov for trial designs .
Properties
IUPAC Name |
1-[(2R)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDVMPZQJMZEAC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337261 | |
Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539314-06-1 | |
Record name | GSK2881078 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539314061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2881078 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16888 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-(1-(METHYLSULFONYL)PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-1H-INDOLE-5-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GSK-2881078 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M5ZXU844 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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